molecular formula C20H25NO3S B2546172 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 893775-91-2

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2546172
CAS RN: 893775-91-2
M. Wt: 359.48
InChI Key: WAVTWJUPYXYKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, also known as TBTQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various biochemical and physiological processes, and its unique structure has led to the development of several synthesis methods.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins. This binding can lead to changes in protein conformation and activity, allowing researchers to study the effects of various stimuli on protein function.
Biochemical and Physiological Effects:
2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce protein aggregation. These effects have made 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline a valuable tool for studying a wide range of biological processes, including protein folding, misfolding, and aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to bind specifically to certain sites on proteins, allowing researchers to track changes in protein conformation and activity over time. However, 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.

Future Directions

There are several potential future directions for research on 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of interest is the exploration of new applications for 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, such as its use in the study of other biological processes beyond protein-protein interactions. Additionally, there is potential for the development of new derivatives of 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline that may have improved properties for specific research applications.

Synthesis Methods

There are several methods for synthesizing 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, but one of the most commonly used involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. This reaction results in the formation of 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline as a white solid with a melting point of around 170-172°C.

Scientific Research Applications

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in a variety of scientific research fields. One of the most notable is its use as a fluorescent probe for studying protein-protein interactions. 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to bind to specific sites on proteins, allowing researchers to track changes in protein conformation and activity over time.

properties

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(2,3)17-9-10-18(24-4)19(13-17)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVTWJUPYXYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

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